molecular formula C21H25N3O3 B5626023 8-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

8-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B5626023
M. Wt: 367.4 g/mol
InChI Key: IXQSCFWTFJICDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multiple steps, starting from basic building blocks like 2-nitroaniline to complex cyclization reactions. A notable synthesis approach includes the formation of diazaspirodecanone structures through Michael addition reactions and subsequent cyclization, showcasing the chemical versatility and potential for derivatization of these compounds (Guillon et al., 2020); (Tsukamoto et al., 1995).

Molecular Structure Analysis

Structural characterization of these compounds is achieved through a variety of spectroscopic methods, including FT-IR, NMR, X-Ray, and HRMS analyses. These techniques allow for the detailed elucidation of the molecular structure, confirming the unique spirocyclic and isoxazolyl frameworks integral to their biological activity and chemical properties (Guillon et al., 2020).

Chemical Reactions and Properties

Compounds in this class undergo various chemical reactions, including cyclization and rearrangement, which are crucial for their biological efficacy and synthetic versatility. For example, intramolecular ipso-cyclization has been used to create novel isoxazolyl-2-azaspiro derivatives, demonstrating the reactivity of the isoxazole ring and its utility in generating complex spirocyclic structures (Eligeti et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

8-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-18(15(2)27-22-14)20(26)24-11-9-21(10-12-24)13-17(19(25)23(21)3)16-7-5-4-6-8-16/h4-8,17H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSCFWTFJICDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC3(CC2)CC(C(=O)N3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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